molecular formula C16H12BrNO3 B13125376 4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one

4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one

Cat. No.: B13125376
M. Wt: 346.17 g/mol
InChI Key: JHMDJCQHWGALEV-UHFFFAOYSA-N
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Description

4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxyphenyl group, and a methoxyisoquinolinone core. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of 2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature carefully monitored to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other functional groups, such as amino or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while substitution of the bromine atom can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The methoxyisoquinolinone core can also interact with aromatic residues in proteins, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-hydroxybenzaldehyde: Shares the bromine and hydroxyphenyl groups but lacks the methoxyisoquinolinone core.

    4-Bromo-4’-hydroxybiphenyl: Contains a similar hydroxyphenyl group but has a biphenyl structure instead of an isoquinolinone core.

    2-Bromo-2’,4’-dihydroxyacetophenone: Features a bromine atom and hydroxy groups but differs in the overall structure and functional groups.

Uniqueness

4-Bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1(2h)-one is unique due to its combination of functional groups and the isoquinolinone core. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H12BrNO3

Molecular Weight

346.17 g/mol

IUPAC Name

4-bromo-2-(4-hydroxyphenyl)-6-methoxyisoquinolin-1-one

InChI

InChI=1S/C16H12BrNO3/c1-21-12-6-7-13-14(8-12)15(17)9-18(16(13)20)10-2-4-11(19)5-3-10/h2-9,19H,1H3

InChI Key

JHMDJCQHWGALEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)N(C=C2Br)C3=CC=C(C=C3)O

Origin of Product

United States

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